MM-206
Overview
Description
MM-206 is a chemical compound known for its role as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This compound has shown significant potential in scientific research, particularly in the field of oncology, due to its ability to inhibit the STAT3 SH2 domain-phosphopeptide interaction with an IC50 value of 1.2 micromolar .
Mechanism of Action
Target of Action
The primary target of MM-206 is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor involved in many cellular processes such as cell growth and apoptosis . It is often upregulated in various types of cancers, making it a promising target for cancer therapy .
Mode of Action
This compound acts by inhibiting the STAT3 SH2 domain-phosphopeptide interaction . The SH2 domain of STAT3 is responsible for its dimerization and activation. By inhibiting this interaction, this compound prevents the activation of STAT3, thereby inhibiting its function .
Biochemical Pathways
The inhibition of STAT3 by this compound affects several biochemical pathways. STAT3 is involved in the JAK-STAT signaling pathway , which plays a crucial role in cell growth, differentiation, and survival . By inhibiting STAT3, this compound disrupts this pathway, leading to the induction of apoptosis, particularly in acute myeloid leukemia (AML) cell lines .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells , particularly in AML cell lines . By inhibiting STAT3, this compound disrupts the cell growth and survival pathways, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MM-206 involves several steps, starting with the preparation of the core naphthalene sulfonamide structure. The synthetic route typically includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions.
Sulfonation: The naphthalene core undergoes sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
MM-206 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities.
Scientific Research Applications
MM-206 has a wide range of applications in scientific research:
Chemistry: this compound is used as a reference compound in studies involving STAT3 inhibitors.
Biology: It is employed in cellular assays to study the inhibition of STAT3 activity and its effects on cell signaling pathways.
Industry: The compound is used in the development of new therapeutic agents targeting STAT3-related pathways.
Comparison with Similar Compounds
Similar Compounds
Stattic: Another STAT3 inhibitor with a different chemical structure but similar biological activity.
S3I-201: A compound that also inhibits STAT3 activity through a different mechanism.
BP-1-102: A small molecule inhibitor of STAT3 with distinct structural features.
Uniqueness of MM-206
This compound is unique due to its high potency and specificity for the STAT3 SH2 domain-phosphopeptide interaction. Its ability to induce apoptosis in acute myeloid leukemia cell lines at low micromolar concentrations sets it apart from other STAT3 inhibitors .
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F5NO3S2/c23-16-17(24)19(26)22(20(27)18(16)25)33(30,31)28-14-10-15(32-11-6-2-1-3-7-11)21(29)13-9-5-4-8-12(13)14/h1-10,28-29H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJHEANDHXHGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F5NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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